2-cyclohexyl-N-(2-morpholin-4-ylethyl)acetamide
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Overview
Description
2-cyclohexyl-N-(2-morpholin-4-ylethyl)acetamide is a chemical compound with the molecular formula C14H27N3O2. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines a cyclohexyl group with a morpholine moiety, making it a versatile molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(2-morpholin-4-ylethyl)acetamide typically involves the reaction of cyclohexylamine with 2-chloro-N-(2-morpholin-4-ylethyl)acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(2-morpholin-4-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the acetamide carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or morpholine derivatives.
Scientific Research Applications
2-cyclohexyl-N-(2-morpholin-4-ylethyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(2-morpholin-4-ylethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The morpholine moiety may play a role in binding to biological receptors or enzymes, while the cyclohexyl group may enhance the compound’s stability and bioavailability. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-N-(2-morpholin-4-ylethyl)-2-phenylacetamide
- N-(2-morpholin-4-ylethyl)-2-(1-naphthyloxy)acetamide
Uniqueness
2-cyclohexyl-N-(2-morpholin-4-ylethyl)acetamide is unique due to its combination of a cyclohexyl group and a morpholine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclohexyl-N-(2-morpholin-4-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c17-14(12-13-4-2-1-3-5-13)15-6-7-16-8-10-18-11-9-16/h13H,1-12H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHVRHSXEOMYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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